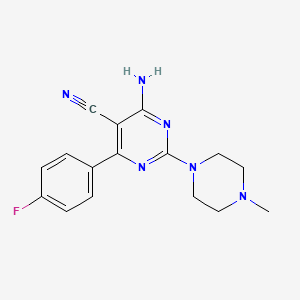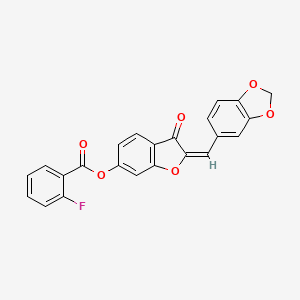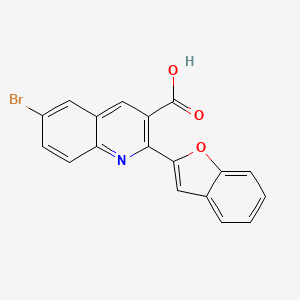![molecular formula C28H29N3O4 B13374338 2-[2-(1H-indol-3-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374338.png)
2-[2-(1H-indol-3-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1H-indol-3-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound that features an indole moiety, a methoxyphenyl group, and an epoxyisoindole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-indol-3-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of tryptamine with a suitable carboxylic acid derivative under dehydrating conditions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The epoxyisoindole structure can be introduced through cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1H-indol-3-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
2-[2-(1H-indol-3-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(1H-indol-3-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cell behavior and function .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an indole and phenyl group, but different functional groups.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a naphthalene moiety instead of a methoxyphenyl group.
Uniqueness
2-[2-(1H-indol-3-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is unique due to its epoxyisoindole structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C28H29N3O4 |
|---|---|
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
(1S,5S,6R,7R)-3-[2-(1H-indol-3-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
InChI |
InChI=1S/C28H29N3O4/c1-34-20-8-6-18(7-9-20)11-14-29-26(32)24-23-10-13-28(35-23)17-31(27(33)25(24)28)15-12-19-16-30-22-5-3-2-4-21(19)22/h2-10,13,16,23-25,30H,11-12,14-15,17H2,1H3,(H,29,32)/t23-,24+,25-,28-/m1/s1 |
Clave InChI |
SULYAKFLJLBQCZ-KALPRAJFSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CCNC(=O)[C@H]2[C@H]3C=C[C@@]4([C@H]2C(=O)N(C4)CCC5=CNC6=CC=CC=C65)O3 |
SMILES canónico |
COC1=CC=C(C=C1)CCNC(=O)C2C3C=CC4(C2C(=O)N(C4)CCC5=CNC6=CC=CC=C65)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(diethylamino)methyl]-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B13374262.png)

![N,N-diethyl-N-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine](/img/structure/B13374285.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B13374303.png)
![2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13374313.png)
![N-[2-phenyl-5-(1H-pyrazol-3-yl)-2H-1,2,3-triazol-4-yl]acetamide](/img/structure/B13374317.png)
![2-[2-(2-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B13374323.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374336.png)

![6-[6-(4-bromophenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13374343.png)
![N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B13374349.png)
![Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate](/img/structure/B13374362.png)
